molecular formula C9H11FO2 B13895319 (2-Fluoro-6-methoxy-3-methylphenyl)methanol

(2-Fluoro-6-methoxy-3-methylphenyl)methanol

Cat. No.: B13895319
M. Wt: 170.18 g/mol
InChI Key: UMNCTTAPFNOYTK-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methoxy-3-methylphenyl)methanol typically involves the introduction of the fluorine, methoxy, and methyl groups onto the phenylmethanol backbone. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methoxy-3-methylphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The fluorine, methoxy, or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various reagents, such as halogens or nucleophiles, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield (2-Fluoro-6-methoxy-3-methylphenyl)aldehyde or (2-Fluoro-6-methoxy-3-methylbenzoic acid), while reduction may yield (2-Fluoro-6-methoxy-3-methylphenyl)methane .

Scientific Research Applications

(2-Fluoro-6-methoxy-3-methylphenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-6-methoxy-4-methylphenyl)methanol: Similar structure with a methyl group at the 4-position instead of the 3-position.

    (2-Methoxy-6-methylphenyl)methanol: Lacks the fluorine substitution.

    (2-Fluoro-6-methoxy-3-(methylthio)phenyl)methanol: Contains a methylthio group instead of a methyl group.

Uniqueness

(2-Fluoro-6-methoxy-3-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

(2-fluoro-6-methoxy-3-methylphenyl)methanol

InChI

InChI=1S/C9H11FO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-4,11H,5H2,1-2H3

InChI Key

UMNCTTAPFNOYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)CO)F

Origin of Product

United States

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